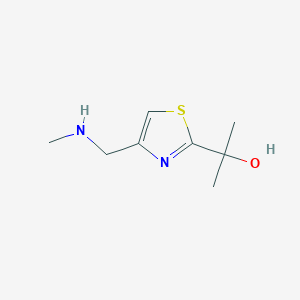

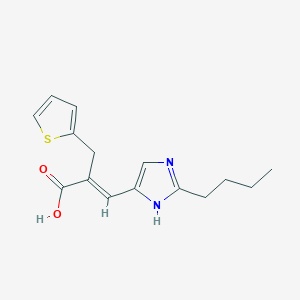

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid

Vue d'ensemble

Description

This would provide an overview of the compound, including its molecular formula, molecular weight, and possibly its IUPAC name.

Synthesis Analysis

This would detail how the compound is synthesized, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would describe the compound’s molecular structure, including its stereochemistry and any functional groups.Chemical Reactions Analysis

This would outline any known reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis

This would list the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Fluorescent Chemosensors

Imidazole derivatives like (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid have been explored for their applications as fluorescent chemosensors. A study reported the use of similar imidazole-based compounds for the reversible detection of cyanide and mercury ions. These compounds demonstrated selective sensing towards CN- ions, resulting in quenching of fluorescence and a decreased singlet state life time, offering potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Prodrug Synthesis

Another research area involves the synthesis of prodrugs targeting specific biological activities. A related imidazole compound, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, was synthesized as a mitochondria-targeted prodrug of the antioxidant methimazole. This highlights the potential of imidazole derivatives in pharmaceutical applications, particularly in the development of targeted drug delivery systems (Hattan, Shojaie, Lau, & Anders, 2013).

Corrosion Inhibition

Imidazole derivatives are also investigated for their corrosion inhibition properties. A study explored the efficacy of benzimidazole bearing 1,3,4-oxadiazoles as corrosion inhibitors, demonstrating their potential in protecting metals like mild steel in corrosive environments. This application is particularly relevant in industrial settings where corrosion prevention is critical (Ammal, Prajila, & Joseph, 2018).

Medical Imaging

In medical imaging, novel imidazole derivatives have been synthesized and evaluated for their potential as bone imaging agents. For instance, zoledronic acid derivatives were prepared and labeled with 99mTc, showing high selectivity and uptake in the skeletal system. This indicates the potential of imidazole compounds in enhancing diagnostic capabilities in medical imaging (Qiu, Cheng, Lin, Luo, Xue, & Pan, 2011).

Safety And Hazards

This would detail any known hazards associated with the compound, as well as appropriate safety precautions.

Orientations Futures

This would discuss potential future research directions, such as new synthetic methods, reactions, or applications.

Propriétés

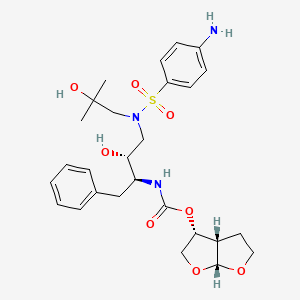

IUPAC Name |

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-2-3-6-14-16-10-12(17-14)8-11(15(18)19)9-13-5-4-7-20-13/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIOOOCNPZYATO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C=C(CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1)/C=C(\CC2=CC=CS2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)